3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one
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Overview
Description
3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a tetrahydropyrimidine ring with a thioxo group and a fluorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of 3-fluorobenzylamine with thiourea and an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the thioxo group can participate in redox reactions or act as a nucleophile.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Similar structure with a fluorine atom at the para position.
3-(3-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Contains a chlorine atom instead of fluorine.
3-(3-Methylbenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one: Contains a methyl group instead of fluorine.
Uniqueness
3-(3-Fluorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
Properties
CAS No. |
883724-35-4 |
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Molecular Formula |
C11H11FN2OS |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H11FN2OS/c12-9-3-1-2-8(6-9)7-14-10(15)4-5-13-11(14)16/h1-3,6H,4-5,7H2,(H,13,16) |
InChI Key |
LOLCRAXWLUGTPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)N(C1=O)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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